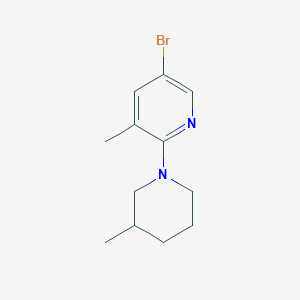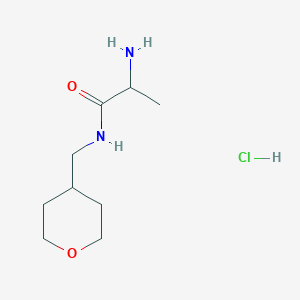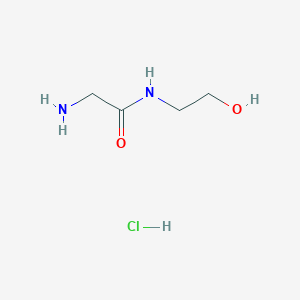
5-Bromo-3-methyl-2-(3-methyl-1-piperidinyl)-pyridine
Overview
Description
5-Bromo-3-methyl-2-(3-methyl-1-piperidinyl)-pyridine, commonly referred to as 5-Br-MMP, is a heterocyclic compound containing nitrogen, bromine, and a pyridine ring. It is a member of the piperidine family and is used in a variety of scientific research applications. 5-Br-MMP has been studied for its potential uses in medicinal chemistry, organometallic chemistry, and drug discovery.
Scientific Research Applications
Efficient Synthesis and Quantum Mechanical Investigations
A study by Ahmad et al. (2017) focused on the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions. This work highlighted the use of 5-bromo-2-methylpyridin-3-amine as a precursor for synthesizing a series of novel pyridine derivatives, showcasing their potential as chiral dopants for liquid crystals and their moderate biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Novel Preparation of Key Intermediates
Research by Guo et al. (2015) reported a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine. This method emphasized simplicity, efficiency, and environmental friendliness, providing a 65.9% overall yield (Guo et al., 2015).
Electrochemical and Theoretical Approaches
A study conducted by El-Lateef et al. (2015) on the inhibition of carbon steel corrosion in acidic media highlighted the synthesis of novel Schiff bases, including 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, demonstrating significant inhibition efficiency and providing insights into the adsorption mechanism on carbon steel surfaces (El-Lateef et al., 2015).
Molecular Structures and Substitution Effects
Research on 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines by Riedmiller et al. (1999) provided insights into the molecular structures and the effects of substituents on the pyridine ring. This work is relevant for understanding the electronic properties and reactivity of pyridine derivatives (Riedmiller et al., 1999).
Spectroscopic, Optical, and Antimicrobial Studies
Vural and Kara (2017) conducted spectroscopic and optical studies on 5-Bromo-2-(trifluoromethyl)pyridine, along with investigating its DNA interaction and antimicrobial activities. The study highlighted the molecule's potential applications in material science and biology (Vural & Kara, 2017).
properties
IUPAC Name |
5-bromo-3-methyl-2-(3-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-4-3-5-15(8-9)12-10(2)6-11(13)7-14-12/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRMINRGYCHWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-2-(3-methyl-1-piperidinyl)-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1525228.png)
![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)
![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525234.png)
![3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525236.png)
![1H-pyrrolo[2,3-c]pyridin-4-amine](/img/structure/B1525238.png)

![2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525241.png)
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525245.png)
